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molecular formula C14H13NO3 B8687842 1-(2-Hydroxyphenyl) 3-(4-pyridyl) 3-hydroxy 1-propanone CAS No. 2875-26-5

1-(2-Hydroxyphenyl) 3-(4-pyridyl) 3-hydroxy 1-propanone

Cat. No. B8687842
M. Wt: 243.26 g/mol
InChI Key: JIBFZVZYHKPKKW-UHFFFAOYSA-N
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Patent
US04294841

Procedure details

According to the method of Corvaisier (Bull. Soc. Chim. Fr. 1962, 528) 15 ml of an 11 N aqueous sodium hydroxide solution are added to a solution of 24 g of 2-hydroxyacetophenone and 21 g of pyridine-4-carbaldehyde in 130 ml of absolute ethanol maintained an ambient temperature. An abundant yellow precipitate forms at first which then gradually dissolves. After two hours at ambient temperature the mixture is adjusted to pH 1 by means of hydrochloric acid. The yellow precipitate obtained is filtered, washed with water and dried. 27 g of 1-(2-hydroxyphenyl) 3-(4-pyridyl) 3-hydroxy 1-propanone melting at 150° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].O[CH2:4][C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[N:13]1[CH:18]=[CH:17][C:16]([CH:19]=[O:20])=[CH:15][CH:14]=1.Cl>C(O)C>[OH:1][C:12]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[C:5](=[O:6])[CH2:4][CH:19]([C:16]1[CH:17]=[CH:18][N:13]=[CH:14][CH:15]=1)[OH:20] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
21 g
Type
reactant
Smiles
N1=CC=C(C=C1)C=O
Name
Quantity
130 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
An abundant yellow precipitate forms at first which then gradually dissolves
CUSTOM
Type
CUSTOM
Details
The yellow precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C(CC(O)C1=CC=NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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